N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique structural features, including a cyclopropylcarbonyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3-methyl-1H-pyrazole-5-carbohydrazide core. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Cyclopropylcarbonylation: The next step is the introduction of the cyclopropylcarbonyl group. This is typically done by reacting the pyrazole derivative with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Batch Processing: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer research.
Comparison with Similar Compounds
Similar Compounds
N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
Structural Features: The presence of both the cyclopropylcarbonyl group and the pyrazole ring in N’-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity profile differs from similar compounds due to the steric and electronic effects of the cyclopropylcarbonyl group.
Properties
IUPAC Name |
N'-(cyclopropanecarbonyl)-5-methyl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-4-7(11-10-5)9(15)13-12-8(14)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11)(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHDMGDTBVCPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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